molecular formula C19H27N5O2 B7682558 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7682558
M. Wt: 357.4 g/mol
InChI Key: HLHXAAFKVKMDJQ-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is a piperazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, it is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide have been extensively studied. It has been shown to reduce inflammation and pain in animal models, as well as reduce anxiety-like behavior. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, anxiolytic, and anticancer effects, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are several future directions for research on 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including inflammation, pain, anxiety, and cancer. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological effects. Finally, there is a need to develop new and more efficient synthesis methods for this compound, in order to improve its availability for research purposes.

Synthesis Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-bromo-2,6-dimethylpyrazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with acetic anhydride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic effects in animal models. In addition, it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14-19(15(2)22(3)21-14)20-18(25)13-23-9-11-24(12-10-23)16-7-5-6-8-17(16)26-4/h5-8H,9-13H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHXAAFKVKMDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

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